molecular formula C15H17N3O B7126422 N-(2-phenyloxan-4-yl)pyrazin-2-amine

N-(2-phenyloxan-4-yl)pyrazin-2-amine

Cat. No.: B7126422
M. Wt: 255.31 g/mol
InChI Key: IIUBPNJYMXVCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenyloxan-4-yl)pyrazin-2-amine is a chemical compound featuring a pyrazine core, a heterocyclic ring known for its versatile role in medicinal chemistry and chemical biology research. The electronic properties of the pyrazine ring and its ability to participate in diverse molecular interactions make it a valuable scaffold for developing biologically active molecules . Researchers are increasingly interested in pyrazine derivatives for their broad spectrum of potential therapeutic applications. Recent scientific literature highlights that structurally similar pyrazine-containing compounds have demonstrated significant biological activities. These include remarkable antibacterial efficacy against pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli . Furthermore, certain pyrazine derivatives have shown promising anticancer properties, exhibiting cytotoxic effects against human lung cancer cell lines (e.g., A549) and inducing cell cycle arrest, such as in the G2/M phase . The mechanism of action for pyrazine-based compounds can vary with structural modifications. Some function as potent kinase inhibitors, targeting enzymes like Casein Kinase 2 (CSNK2A), which is implicated in cell signaling and survival, and has been explored as a host target for antiviral therapy . Other derivatives have been reported to induce G2/M arrest in cancer cells by selectively inhibiting the protein-protein interaction between FBXW7 and c-Jun, a distinct mechanism from classical kinase inhibition . This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans. It is the responsibility of the researcher to conduct a comprehensive risk assessment and handle this material in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-(2-phenyloxan-4-yl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-4-12(5-3-1)14-10-13(6-9-19-14)18-15-11-16-7-8-17-15/h1-5,7-8,11,13-14H,6,9-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUBPNJYMXVCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1NC2=NC=CN=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Crystallographic and Structural Properties

Pyrazin-2-amine derivatives exhibit distinct structural features depending on substituents. For example:

Compound Dihedral Angle (Aromatic Rings) Hydrogen Bond Length (Å) Key Structural Notes
N-(4-Bromo-2,6-dichlorophenyl)pyrazin-2-amine 75.5° 2.232 (N–H/N) Planar phenyl ring; halogen substituents increase steric hindrance.
N-(Pyridin-2-yl)aniline <75° (reported in ref. [15]) 2.1–2.3 Smaller dihedral angle due to absence of bulky substituents.
APA (6-(4-Aminophenyl)-N-(3,4,5-TMP)pyrazin-2-amine) N/A N/A Extended π-conjugation enhances intercalation potential.
  • Hydrogen bonding patterns (e.g., N–H/N interactions) stabilize crystal packing in pyrazin-2-amine derivatives, as seen in N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amine .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-phenyloxan-4-yl)pyrazin-2-amine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazin-2-amine derivatives can react with substituted tetrahydro-2H-pyran precursors under basic conditions (e.g., K2_2CO3_3 in DMF) at 80–100°C for 12–24 hours. Substituents like chlorine on the pyrazine ring (as in ) may require dehalogenation steps. Reaction optimization should focus on solvent polarity, temperature, and catalysts (e.g., Pd for cross-coupling) to improve yields above 60% .

Q. How is the molecular structure of this compound characterized experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, SHELX programs (e.g., SHELXL) are used for refinement, with hydrogen atoms modeled using riding coordinates and anisotropic displacement parameters for non-H atoms. Key metrics include bond angles (e.g., C–N–C ~122.5°) and dihedral angles between aromatic rings (e.g., 75.5° in analogous structures), which influence molecular planarity and intermolecular interactions .

Q. What preliminary biological screening assays are suitable for this compound?

  • Approach : Use kinase inhibition assays (e.g., DPP-IV or SHP2 targets, as in ) at concentrations of 1–100 µM. Compare IC50_{50} values with analogs like 6-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazin-2-amine (IC50_{50} = 18 nM for DPP-IV). Solubility in DMSO/PBS and cytotoxicity (via MTT assays) should be assessed to prioritize lead candidates .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-phenyloxan-4-yl group influence binding to biological targets?

  • Analysis : The oxane ring enhances solubility (logP reduction by ~0.5 units vs. phenyl-only analogs) while the phenyl group contributes to π-π stacking with hydrophobic enzyme pockets (e.g., hCA-II in ). Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding modes. Compare with N-(piperidin-4-yl)pyrazin-2-amine derivatives, where the piperidine nitrogen forms stronger hydrogen bonds .

Q. What strategies resolve contradictions in crystallographic data between similar pyrazine derivatives?

  • Troubleshooting : Discrepancies in dihedral angles (e.g., 75.5° vs. 68° in vs. 19) may arise from substituent electronegativity (Cl/Br vs. H). Use OLEX2 for structure solution and SHELXL for refinement, applying TWIN commands for twinned data. Validate with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., N–H···N vs. C–H···π interactions) .

Q. How can regioselective functionalization of the pyrazine ring be achieved for SAR studies?

  • Synthetic Design : Protect the oxane-phenyl group with Boc/TBDMS before introducing substituents. For C-3 modification, use Pd-catalyzed cross-coupling (e.g., Suzuki with boronic acids) or electrophilic substitution (e.g., nitration followed by reduction). Monitor regiochemistry via 1^{1}H NMR (pyrazine protons at δ 8.2–9.0 ppm) and LC-MS .

Key Methodological Recommendations

  • Crystallography : Use TWINABS for data scaling in cases of twinning and apply RIGU restraints for flexible moieties .
  • SAR Studies : Prioritize derivatives with logP < 3.5 and topological polar surface area (TPSA) > 70 Ų to enhance blood-brain barrier penetration for neurological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.